molecular formula C9H11NO3S B8033449 4-(Azetidine-1-sulfonyl)phenol

4-(Azetidine-1-sulfonyl)phenol

Cat. No.: B8033449
M. Wt: 213.26 g/mol
InChI Key: YLPHXPWCJZZHNQ-UHFFFAOYSA-N
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Description

4-(Azetidine-1-sulfonyl)phenol is a chemical compound with the molecular formula C9H11NO3S It is characterized by the presence of an azetidine ring, a sulfonyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidine-1-sulfonyl)phenol typically involves the reaction of azetidine with sulfonyl chlorides in the presence of a base. One common method includes the use of azetidine and p-toluenesulfonyl chloride under basic conditions to form the sulfonyl azetidine intermediate, which is then reacted with phenol to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidine-1-sulfonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Azetidine-1-sulfonyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-sulfonyl)phenol involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems .

Comparison with Similar Compounds

    Aziridine: Similar in structure but with a three-membered ring.

    Oxetane: Contains a four-membered ring with an oxygen atom instead of nitrogen.

    Pyrrolidine: A five-membered ring with nitrogen.

Uniqueness: 4-(Azetidine-1-sulfonyl)phenol is unique due to the combination of the azetidine ring and the sulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

4-(azetidin-1-ylsulfonyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c11-8-2-4-9(5-3-8)14(12,13)10-6-1-7-10/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHXPWCJZZHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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